

Furaneol Content & Enzymatic Activity in Ripening Fruit

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Furaneol

CAS No.: 3658-77-3

Cat. No.: S583664

[Get Quote](#)

Fruit	Ripening Stage	Furaneol (HDMF) Content	Key Biosynthetic Enzyme Activity	Experimental Evidence & Context
-------	----------------	-------------------------	----------------------------------	---------------------------------

| **Strawberry** (*Fragaria × ananassa*) | Unripe | Not specified, but low | Low | **FaQR/FaEO (Enone Oxidoreductase)**: Protein activity and gene expression are strongly ripening-induced. Activity correlates with a single 37 kD polypeptide and peaks at the ripe stage [1] [2]. ||| Ripe | Up to 55 mg/kg fresh weight [1] | High ||| **Strawberry** (*Fragaria × ananassa*) | Unripe | Low | Low | **FaOMT (O-Methyltransferase)**: Enzyme activity "sharply increases" during ripening, with maximum values at the ripe stage [3]. ||| Ripe | Maximum values [3] | High ||| **Mango** (*Mangifera indica* cv. Alphonso) | 0 Days After Harvest | Not Detected [4] | Significant gene expression detected [4] | **MiEO (Mango Enone Oxidoreductase)**: Gene expression peaks 10 days after harvest; **Furaneol** content reaches its maximum at the completely ripe stage (15 days after harvest) [4]. ||| Ripe (15 Days After Harvest) | Maximum amount [4] | - ||

Beyond the core compounds, the ripening process involves the conversion of **Furaneol** into other derivatives:

- **Formation of Mesifurane (DMMF)**: In ripe strawberries, **Furaneol** is converted into its methyl ether, mesifurane (DMMF), by the enzyme **S-adenosylmethionine: furaneol O-methyltransferase**. The activity of this enzyme increases sharply during ripening [3].
- **Formation of Non-Volatile Conjugates**: A significant portion of **Furaneol** in ripe fruit is converted into non-volatile, flavor-inactive conjugates like **Furaneol-β-D-glucoside** and **Furaneol-malonyl-**

glucoside. This conversion is catalyzed by UDP-glucose-dependent glucosyltransferases (UGTs), and is considered a storage or detoxification form [5] [2] [6].

Key Experimental Protocols for Analysis

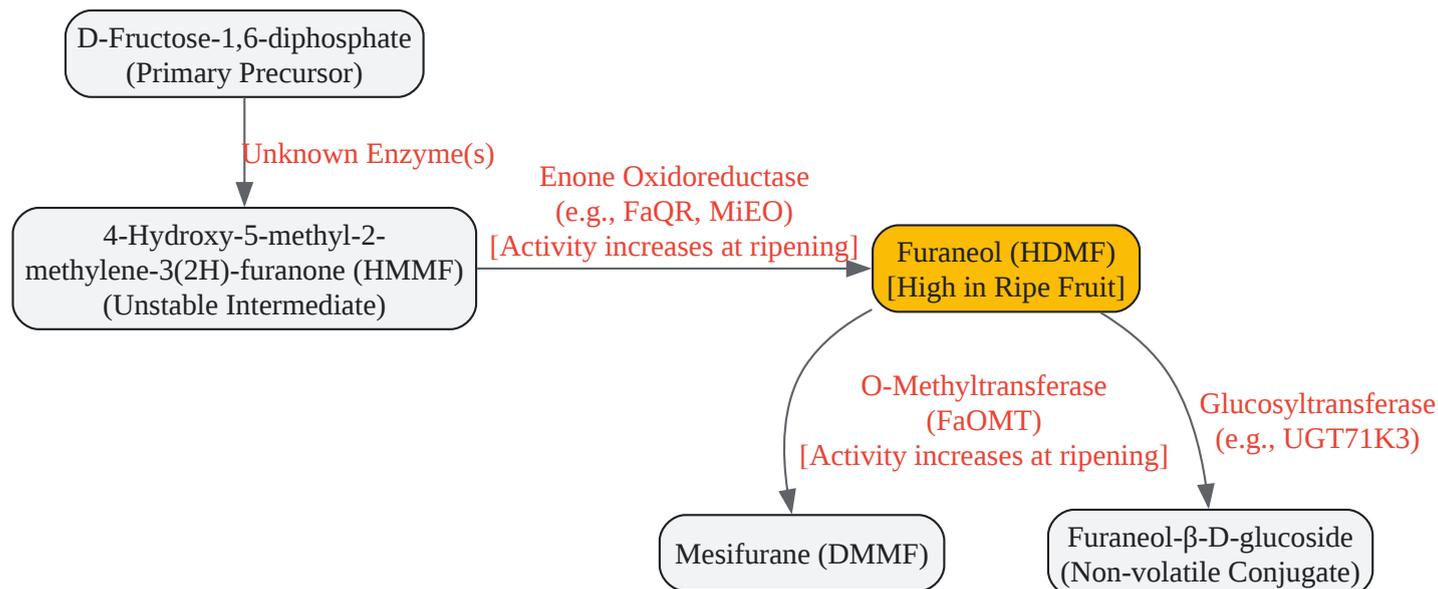
The data in the table above is supported by established biochemical and molecular biology techniques. Here are the methodologies commonly used in the cited research:

- **Enzyme Activity Assay for FaQR/FaEO:**
 - **Protein Extraction & Purification:** Crude protein extracts are obtained from homogenized ripe fruit. The extract is dialyzed and then partially purified, for example, through column chromatography. Enzyme activity distribution is correlated with specific polypeptides (e.g., ~37 kD for FaQR) [1].
 - **Activity Measurement:** The enzymatic reaction is assayed using **D-fructose-1,6-diphosphate** as a substrate and **NADH** as a reducing agent. The formation of the product, **Furaneol**, is analyzed and quantified using **Gas Chromatography-Mass Spectrometry (GC-MS)** [1] [4].
 - **Functional Expression:** The gene encoding the enzyme (e.g., *FaQR*, *MiEO*) is cloned and heterologously expressed in *E. coli*. The activity of the purified recombinant protein is then confirmed using the assay above [1] [4].
- **Gene Expression Profiling:**
 - **Transcript Level Analysis:** Techniques such as **quantitative PCR (qPCR)** are used to measure the transcript levels of genes like *FaQR* and *MiEO* across different fruit ripening stages. This demonstrates the ripening-induced expression of these biosynthetic genes [1] [4].
- **Volatile Compound Analysis:**
 - **Extraction and Quantification:** Volatiles are extracted from fruit tissue at different developmental stages. The analysis and identification of **Furaneol** and its derivatives are typically performed using **GC-MS**. Quantification can be achieved by comparing against authentic standards [4] [2] [3].

Furaneol Biosynthesis Pathway

The following diagram synthesizes the enzymatic pathway leading to **Furaneol** and its derivatives in ripening fruit, as detailed in the research [1] [4] [3]. The key regulatory point is the sharp increase in the

activity of the critical enone oxidoreductase (e.g., FaQR, MiEO) during the transition to ripening.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. FaQR, Required for the Biosynthesis of the Strawberry ... [pmc.ncbi.nlm.nih.gov]
2. Furaneol - an overview | ScienceDirect Topics [sciencedirect.com]
3. furaneol O-methyltransferase activity in ripening fruits | AVESİS [avesis.cu.edu.tr]
4. An oxidoreductase from 'Alphonso' mango catalyzing ... [pmc.ncbi.nlm.nih.gov]
5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [pmc.ncbi.nlm.nih.gov]

6. Glucosylation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Furaneol Content & Enzymatic Activity in Ripening Fruit].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b583664#furaneol-content-ripe-versus-unripe-fruit-stages>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com